molecular formula C24H19N3O9 B557918 Fmoc-3,5-dinitro-L-tyrosine CAS No. 195434-42-5

Fmoc-3,5-dinitro-L-tyrosine

Cat. No.: B557918
CAS No.: 195434-42-5
M. Wt: 493.4 g/mol
InChI Key: UQHMVDPPLJEJHZ-IBGZPJMESA-N
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Description

Fmoc-3,5-dinitro-Tyr-OH is a chromophoric amino acid . The rather acidic o,o’-dinitrophenol moiety will form a piperidine salt during Fmoc-SPPS .


Synthesis Analysis

Fmoc-3,5-dinitro-Tyr-OH is used in solid-phase peptide synthesis (SPPS) and requires a base treatment preceding the final TFA cleavage . A study has shown that Fmoc-protected amino esters can be hydrolyzed using calcium (II) iodide as a protective agent for the Fmoc protecting group .


Molecular Structure Analysis

The Fmoc-3,5-dinitro-Tyr-OH molecule contains a total of 58 bonds. There are 39 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 nitro groups .


Chemical Reactions Analysis

The acidic o,o’-dinitrophenol moiety of Fmoc-3,5-dinitro-Tyr-OH will form a piperidine salt during Fmoc-SPPS . This reaction is part of the solid-phase peptide synthesis process.


Physical and Chemical Properties Analysis

Fmoc-3,5-dinitro-Tyr-OH has a molecular weight of 493.43 and a chemical formula of C₂₄H₁₉N₃O₉ . It contains a total of 55 atoms; 19 Hydrogen atoms, 24 Carbon atoms, 3 Nitrogen atoms, and 9 Oxygen atoms .

Scientific Research Applications

Peptide Synthesis and Protein Phosphatase Research

  • Fully protected 3,5-difluorotyrosine (F2Y), Fmoc-F2Y(tBu)-OH, prepared via a chemoenzymatic process, is incorporated into peptides and peptide libraries. These F2Y-containing peptides exhibit similar kinetic properties to their tyrosine counterparts but are resistant to tyrosinase, making F2Y a valuable tyrosine surrogate in peptide library screening for protein tyrosine phosphatase (PTP) substrates (Gopishetty et al., 2008).

Hydrogel Formation and Graphene Incorporation

  • Fmoc-protected synthetic dipeptides, including Fmoc-Tyr-Asp-OH, form stable supramolecular hydrogels characterized by entangled nanofibrillar structures. These hydrogels, especially those containing aromatic moieties like Tyr, can successfully incorporate reduced graphene oxide (RGO) to form a stable hybrid hydrogel, highlighting potential applications in nanotechnology (Adhikari & Banerjee, 2011).

Enzyme-Initiated Hydrogel Assembly

  • Enzyme-initiated assembly of Fmoc-tyrosine hydrogels through enzymatic dephosphorylation under physiological conditions enables control over the gelation time and mechanical properties. This technique offers a cost-effective method for creating tunable gel systems with potential applications in three-dimensional cell culture (Thornton et al., 2009).

Phosphopeptide Synthesis

  • Fmoc derivatives, such as Fmoc-Tyr(PO3Me2)-OH, are utilized in Fmoc/solid-phase peptide synthesis for the incorporation of O-phosphotyrosine into peptides. This technique has evolved to allow the synthesis of complex Tyr(P)-containing peptides, indicating its importance in peptide research (Perich, 1991).

Supramolecular Assembly and Hydrogelation

  • Fmoc-l-DOPA-d-Oxd-OH, derived from l-DOPA, demonstrates its gelation ability in comparison with other Fmoc-modified amino acids. The hydrogel formation is sensitive to both the number of hydroxyl groups on the aromatic rings and the trigger used, showcasing the potential for creating diverse hydrogel systems for various applications (Zanna, Iaculli, & Tomasini, 2017).

Mechanism of Action

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHMVDPPLJEJHZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628726
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195434-42-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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